Boc-4-Abz-OH

Description

The exact mass of the compound 4-((tert-Butoxycarbonyl)amino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

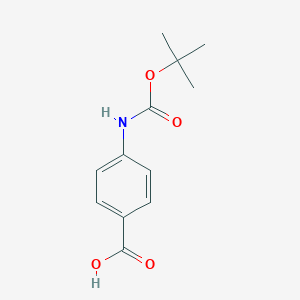

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDBQMWMDZEONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373146 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66493-39-8 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-4-Abz-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical development.

Chemical Identity and Physical Properties

This compound is a derivative of 4-aminobenzoic acid (PABA) where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in peptide chemistry, allowing for the controlled, sequential addition of amino acids.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-[(tert-butoxycarbonyl)amino]benzoic acid | [3] |

| Synonyms | 4-(Boc-amino)benzoic acid, N-Boc-4-aminobenzoic acid, Boc-p-aminobenzoic acid | [3][4][5] |

| CAS Number | 66493-39-8 | [2][3][4][6] |

| Molecular Formula | C₁₂H₁₅NO₄ | [2][3][4][6] |

| Molecular Weight | 237.25 g/mol | [4][6][7] |

| Appearance | White to off-white or beige powder/solid | [2][8][9] |

| Melting Point | ~200 °C (with decomposition) | [1][9] |

| Boiling Point | 336.2 °C at 760 mmHg (Predicted) | [9][10] |

| Solubility | Soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and methanol; less soluble in water. | [8][11] |

| pKa | 4.33 ± 0.10 (Predicted) | [5][11] |

Spectroscopic and Chromatographic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are proprietary to chemical suppliers, the availability of various spectroscopic data has been confirmed.

Table 2: Spectroscopic and Analytical Data for this compound

| Data Type | Availability/Information | References |

| ¹H NMR | Data available from chemical suppliers. | [12] |

| ¹³C NMR | Data available from chemical suppliers. | [12] |

| IR Spectroscopy | Data available from chemical suppliers. | [12] |

| Mass Spectrometry | Data available from chemical suppliers. | [12] |

| Purity (by HPLC) | Typically ≥98.0% or ≥99% | [2] |

Reactivity and Stability

The chemical behavior of this compound is dictated by the Boc-protected amine and the carboxylic acid functional groups.

-

Stability : The compound is stable under recommended storage conditions, which are typically in a dry environment at 2-8°C.[6][11] It is incompatible with strong oxidizing agents.[6]

-

Reactivity :

-

The carboxylic acid group allows for typical reactions such as esterification and amidation.[8]

-

The Boc protecting group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, a key feature for its use in peptide synthesis.[13][14] This cleavage is often achieved using trifluoroacetic acid (TFA).[15][16]

-

-

Hazardous Decomposition : Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[6]

Role in Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.[2][17] The Boc group serves as a temporary protecting group for the amino functionality, preventing self-polymerization and directing the reaction to the desired C-terminus.[2][15]

The general workflow for incorporating a Boc-protected amino acid in SPPS is depicted below.

References

- 1. This compound | 66493-39-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 66493-39-8 [amp.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. This compound manufacturers and suppliers in india [chemicalbook.com]

- 12. This compound(66493-39-8) 1H NMR [m.chemicalbook.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-tert-Butoxycarbonyl-4-aminobenzoic Acid (Boc-4-Abz-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a key building block in synthetic organic chemistry. This document details its chemical structure, molecular properties, and a standardized experimental protocol for its synthesis.

Core Compound Properties

This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy is fundamental in peptide synthesis and other complex organic syntheses, as it prevents unwanted side reactions involving the amino group while allowing for its selective deprotection under specific acidic conditions.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅NO₄ | [2][3][4] |

| Molecular Weight | 237.25 g/mol | [3][4][5] |

| CAS Number | 66493-39-8 | [2][4][5] |

| Appearance | White to off-white/light brown powder | [2][3] |

| Melting Point | ~200 °C (decomposition) | [3] |

| Linear Formula | (CH₃)₃CO₂CNHC₆H₄CO₂H | [5] |

| SMILES String | CC(C)(C)OC(=O)Nc1ccc(cc1)C(O)=O | [5] |

| InChI Key | ZJDBQMWMDZEONW-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis of this compound from 4-Aminobenzoic Acid

This protocol details a common and reliable method for the synthesis of this compound.

Objective: To protect the amino group of 4-aminobenzoic acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

4-aminobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

3N Hydrochloric acid (HCl)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 4-aminobenzoic acid in a mixture of dioxane and water.

-

Basification: Add sodium hydroxide to the mixture to create basic conditions, which facilitates the subsequent reaction.[3][6]

-

Addition of Boc Anhydride: Introduce di-tert-butyl dicarbonate to the solution.[3][6]

-

Reaction: Stir the reaction mixture at room temperature for 24 hours to ensure the completion of the N-tert-butoxycarbonylation.[3][6]

-

Solvent Removal: After the reaction is complete, remove the dioxane by rotary evaporation.

-

Acidification: Cool the remaining aqueous solution and add 3N hydrochloric acid dropwise to adjust the pH to approximately 3. This step protonates the carboxylic acid and causes the product to precipitate.[3][6]

-

Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with water to remove any remaining salts and impurities.

-

Drying: Dry the purified solid to obtain this compound as a white to off-white powder.[6]

Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the key steps and chemical transformations in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 66493-39-8 [chemicalbook.com]

Synthesis of N-tert-Butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH): A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a crucial building block in peptide synthesis and drug development. The document details the chemical reaction, experimental protocols, and quantitative data associated with the protection of the amino group of 4-aminobenzoic acid using di-tert-butyl dicarbonate. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

4-Aminobenzoic acid (also known as para-aminobenzoic acid or PABA) is a naturally occurring amino acid.[1] The protection of its amino group is a common strategy in multi-step organic syntheses, particularly in peptide chemistry, to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under moderately acidic conditions.[2][3] The synthesis of this compound from 4-aminobenzoic acid is a straightforward and high-yielding reaction, making it an essential procedure in many research and development laboratories.[4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[5]

Reaction Scheme

The synthesis involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminobenzoic Acid Molar Mass | 137.14 g/mol | |

| Di-tert-butyl dicarbonate Molar Mass | 218.25 g/mol | [2] |

| Product | ||

| This compound Molar Mass | 237.25 g/mol | [6][7] |

| Appearance | White to light brown powder/solid | [4][6] |

| Melting Point | ~200 °C (with decomposition) | [6][7] |

| Reaction Conditions & Yield | ||

| Typical Solvent System | Dioxane/Water or THF/Water | [4][6] |

| Base | Sodium Hydroxide or Sodium Bicarbonate | [4][6] |

| Reaction Temperature | Room Temperature | [4][6] |

| Reaction Time | 24 hours | [4][6] |

| Typical Yield | 74.5% - 96% | [4][6] |

Detailed Experimental Protocol

This protocol is based on a commonly cited procedure for the synthesis of this compound.[4][6]

Materials:

-

4-Aminobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

3N Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper, filter flask)

-

pH meter or pH paper

-

Beakers and graduated cylinders

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 5.00 g (36.5 mmol) of 4-aminobenzoic acid in a mixture of 70 mL of dioxane and 35 mL of water.

-

Addition of Base: To this solution, add 1.46 g (36.5 mmol) of sodium hydroxide. Stir the mixture until the sodium hydroxide is completely dissolved.

-

Addition of Boc Anhydride: Slowly add 11.9 g (54.8 mmol) of di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Solvent Removal: After 24 hours, remove the dioxane by rotary evaporation.

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 3N hydrochloric acid dropwise to the residue to adjust the pH to approximately 3. A white precipitate will form.

-

Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold water and then dry it under vacuum to afford this compound as a white solid.

Expected Outcome:

Following this protocol, the expected yield of the target product, 4-(N-tert-butoxycarbonylamino)benzoic acid, is approximately 8.28 g, which corresponds to a 96% yield.[4]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships in the Boc protection of 4-aminobenzoic acid.

Safety Considerations

-

Di-tert-butyl dicarbonate is a flammable solid and should be handled with care.

-

Sodium hydroxide is corrosive and can cause severe burns.

-

Hydrochloric acid is corrosive and can cause respiratory irritation.

-

Dioxane is a flammable liquid and a potential carcinogen.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-aminobenzoic acid is a robust and efficient method for protecting the amino group. The high yield and straightforward protocol make it a fundamental procedure for chemists involved in the synthesis of peptides and other complex organic molecules where the selective reactivity of functional groups is paramount. This guide provides the necessary technical details to successfully perform this synthesis.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-4-Abz-OH for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety information and handling precautions for Boc-4-Abz-OH (4-(tert-Butoxycarbonylamino)benzoic acid), a key reagent in peptide synthesis and other organic chemistry applications.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protection enhances its utility as a building block in the synthesis of peptides and other complex organic molecules.[1] The key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 66493-39-8[3] |

| Molecular Formula | C₁₂H₁₅NO₄[1][4][5] |

| Molecular Weight | 237.25 g/mol [5] |

| Appearance | Beige or white to off-white powder[1][3][4] |

| Melting Point | ~200 °C (decomposes)[3] |

| Boiling Point | 336.2 °C at 760 mmHg (Predicted)[3][4] |

| Solubility | No data available[3] |

| Storage Temperature | 0-8°C[1] or in a cool, dry, and well-ventilated place[3] |

Section 2: Hazard Identification and Precautionary Measures

While some sources classify this compound as not a hazardous substance or mixture, others indicate potential hazards. It is prudent to handle it as a potentially hazardous chemical. The GHS hazard statements associated with this compound in some notifications include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

Precautionary Statements: [3][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Section 3: Handling and Storage

Proper handling and storage are critical to maintain the chemical's stability and prevent exposure.

Handling:

-

Handle in a well-ventilated place.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. A dust mask (type N95 or equivalent) is also recommended.

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Recommended storage temperatures can vary, with some suppliers suggesting 0-8°C.[1]

Section 4: Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

Accidental Release:

-

Avoid dust formation.[3]

-

Ensure adequate ventilation.[8]

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

-

Do not let the product enter drains.[9]

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

-

Skin Contact: Wash off with soap and plenty of water.[3]

-

Eye Contact: Flush eyes with water as a precaution.[3]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Section 5: Experimental Workflow

This compound is primarily used in solid-phase peptide synthesis (SPPS).[1] The following diagram illustrates a generalized workflow for its incorporation into a peptide chain.

Caption: Generalized workflow for the use of this compound in solid-phase peptide synthesis.

Section 6: Toxicological and Ecological Information

There is limited specific toxicological and ecological data available for this compound.[3] Many safety data sheets report that acute toxicity, skin corrosion/irritation, and other toxicological properties have not been determined.[3] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3] Due to the lack of comprehensive data, it is essential to handle this chemical with care to minimize exposure and prevent its release into the environment.[3]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[9]

This technical guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet provided by the supplier and established laboratory safety protocols. Researchers should always conduct a thorough risk assessment before beginning any new experimental work with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 66493-39-8 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. aksci.com [aksci.com]

- 7. Boc-2-Abz-OH | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. geneseo.edu [geneseo.edu]

A Technical Guide to High-Purity Boc-4-Abz-OH for Researchers and Drug Development Professionals

An in-depth examination of commercial sources, quality control, and applications of N-tert-butoxycarbonyl-4-aminobenzoic acid in modern research and development.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development seeking to utilize high-purity N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH). This valuable building block is integral to peptide synthesis and the development of novel therapeutics. This document provides a detailed overview of commercial suppliers, analytical methodologies for quality assessment, and relevant experimental protocols.

Commercial Suppliers and Specifications

The procurement of high-purity this compound is a critical first step for any research or development project. A variety of chemical suppliers offer this compound with purities suitable for sensitive applications such as peptide synthesis. The following table summarizes the specifications from several prominent commercial vendors.

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula |

| Chem-Impex | ≥ 99% | HPLC | 66493-39-8 | C₁₂H₁₅NO₄ |

| Sigma-Aldrich | ≥98.0% | Titration (T) | 66493-39-8 | C₁₂H₁₅NO₄ |

| GL Biochem | Not specified | Not specified | Not specified | Not specified |

| CymitQuimica | >98.0% | HPLC, (T) | 66493-39-8 | C₁₂H₁₅NO₄ |

| Guidechem | 96% | Not specified | 66493-39-8 | C₁₂H₁₅NO₄ |

The Role of this compound in Peptide Synthesis

This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled, stepwise addition of amino acids to a growing peptide chain. The Boc group is stable under the coupling conditions but can be readily removed with mild acid, a strategy known as the Boc/Bzl protection scheme.[1] This process is fundamental to synthesizing peptides with specific sequences and functions for various research and therapeutic purposes.[2][3]

Experimental Protocols

Quality Control: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of this compound is paramount for the successful synthesis of well-defined peptides. Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of protected amino acids.[4]

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample solvent: Acetonitrile or a mixture of Mobile Phase A and B

-

0.45 µm syringe filter

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[4]

-

Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

-

Chromatographic Conditions:

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Boc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Boc protecting group is a critical step in the SPPS cycle, enabling the subsequent coupling of the next amino acid.

Objective: To remove the Boc protecting group from the N-terminal amino acid of a resin-bound peptide.

Materials:

-

Peptide-resin with an N-terminal Boc-protected amino acid

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]

-

DCM for washing

-

Isopropyl alcohol (IPA) for washing

-

Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 2 minutes and drain.[6]

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[6]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then with IPA (2 times).[5]

-

Wash the resin with DMF (3-5 times).

-

Neutralize the resin by treating it with the neutralization solution (5-10% DIEA in DMF) for 2-5 minutes. Repeat this step once.[6]

-

Wash the resin thoroughly with DMF (3-5 times) to prepare for the next coupling step.

Potential Signaling Pathway Involvement of 4-Aminobenzoic Acid Derivatives

While this compound itself is a protected building block, its deprotected form, 4-aminobenzoic acid (PABA), and its derivatives have demonstrated a range of biological activities.[7][8] PABA is a precursor in the folate synthesis pathway in many microorganisms and has been shown to possess antioxidant and anti-inflammatory properties.[9][10] Derivatives of PABA are being explored for their therapeutic potential, including their ability to modulate neurotransmitter pathways and inhibit inflammatory responses.[9] For instance, PABA has been shown to suppress neuroinflammation by inhibiting NF-κB signaling.[9]

The following diagram illustrates a hypothetical signaling pathway where a therapeutic agent derived from a PABA scaffold could exert an anti-inflammatory effect by inhibiting the NF-κB pathway.

Conclusion

High-purity this compound is an indispensable tool for researchers and professionals in drug discovery and development. Its effective use in peptide synthesis is predicated on the availability of high-quality starting material and robust, well-defined experimental protocols. The biological activities of the underlying 4-aminobenzoic acid scaffold further highlight the potential for developing novel therapeutic agents. This guide provides a foundational understanding of the commercial landscape, quality control measures, and key applications of this compound, empowering scientists to advance their research endeavors.

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 10. mdpi.com [mdpi.com]

The Strategic Integration of Boc-4-Abz-OH in Modern Peptide Design: A Technical Guide

For Immediate Release

In the landscape of peptide-based therapeutics and research, the incorporation of non-natural amino acids is a cornerstone of innovation, enabling the development of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, Boc-4-aminobenzoic acid (Boc-4-Abz-OH) has emerged as a versatile building block, offering unique structural and functional advantages in peptide design. This technical guide provides an in-depth exploration of the role of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound: A Non-Natural Amino Acid with Unique Properties

This compound, chemically known as 4-(tert-butoxycarbonylamino)benzoic acid, is a derivative of p-aminobenzoic acid (PABA) where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This non-natural amino acid is particularly suited for Boc solid-phase peptide synthesis (SPPS), a widely used method for the stepwise synthesis of peptides.[2] The rigid aromatic ring of this compound imparts conformational constraints on the peptide backbone, a desirable feature for designing peptides with specific secondary structures and enhanced metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 66493-39-8 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | ~200 °C (decomposes) |

| Solubility | Soluble in organic solvents like DMF and DCM |

Core Applications in Peptide Design

The incorporation of this compound into peptide sequences serves several strategic purposes in drug discovery and development.

As a Rigid Linker and Scaffold

The defined geometry of the benzene ring in 4-Abz-OH makes it an excellent candidate for use as a rigid linker to connect different peptide fragments or to cyclize peptides. This rigidity helps to pre-organize the peptide into a bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. For instance, researchers have successfully designed cyclic peptides incorporating 4-aminobenzoic acid as part of a linker to mimic the receptor-binding loop of Granulocyte Colony-Stimulating Factor (G-CSF). These engineered peptides demonstrated antagonistic activity, highlighting the utility of 4-Abz-OH in creating structurally defined peptidomimetics.

Development of Peptidomimetics with Therapeutic Potential

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties. The 4-aminobenzoic acid moiety has been a key component in the synthesis of novel peptidomimetics with potential antidiabetic properties. In one study, a series of peptidomimetics bearing the p-aminobenzoic acid scaffold were designed and synthesized. One of the synthesized compounds exhibited up to 87% of the peroxisome proliferator-activated receptor gamma (PPARγ) activation activity compared to the known antidiabetic drug, pioglitazone.[3] This demonstrates the potential of 4-Abz-OH in the rational design of potent and selective therapeutic agents.

The rigid conformation of aminobenzoic acid derivatives has also been shown to obstruct the induced fit in the catalytic center of the ribosome, suggesting a potential mechanism for developing novel antimicrobial agents.

Table 2: Biological Activity of Peptides and Peptidomimetics Incorporating Aminobenzoic Acid Derivatives

| Compound/Peptide | Target | Biological Activity | Quantitative Data |

| Cyclic Peptide with 4-Abz linker | G-CSF Receptor | Antagonist | Showed G-CSF antagonistic activity in a cell proliferation assay |

| Peptidomimetic with p-aminobenzoic acid | PPARγ | Agonist | Up to 87% PPRE-activated activity compared to pioglitazone |

| MABA-Peptide 4 (meta-aminobenzoic acid) | α1β1 Integrin | Antagonist | IC₅₀ of 550 ± 45 µM in cell adhesion assay |

Note: Data for MABA-peptide 4 is included as a reference for a related aminobenzoic acid derivative.

Experimental Protocols

Incorporation of this compound into Peptides via Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow:

Caption: General workflow for Boc solid-phase peptide synthesis.

Detailed Steps:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and by-products.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM to liberate the free amine.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (2-3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in the presence of DIEA (4-6 equivalents) in DMF for 10-15 minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G-CSF Antagonist Cell Proliferation Assay

This protocol outlines a method to assess the antagonistic activity of peptides containing 4-Abz-OH on G-CSF-dependent cell proliferation.

Materials:

-

G-CSF-dependent cell line (e.g., NFS-60)

-

Recombinant human G-CSF

-

Test peptide containing 4-Abz-OH

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well microplates

Workflow:

References

Introduction to Boc solid-phase peptide synthesis.

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis

This guide offers a comprehensive overview of the principles, methodologies, and critical parameters involved in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. As a foundational technique in peptide chemistry, Boc-SPPS remains a robust and relevant method, particularly for the synthesis of long or challenging peptide sequences. This document details the core chemistry, experimental protocols, and data-driven considerations for the successful synthesis of peptides, tailored for researchers, scientists, and drug development professionals.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies the purification process, as excess reagents and by-products are removed by filtration and washing, enabling the use of large excesses of reagents to drive reactions to completion.[1] The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue.[1]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS that employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] Permanent protecting groups for amino acid side chains are typically benzyl-based and necessitate a much stronger acid for their removal.[1][2] This differential acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.[1]

A typical cycle consists of three main steps:

-

Deprotection: The acid-labile Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).[1]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[5]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1]

Key Reagents and Materials

The successful execution of Boc-SPPS relies on the appropriate selection of resins, protecting groups, and reagents.

Resins for Boc-SPPS

The choice of resin is contingent on whether the desired product is a C-terminal acid or amide.

| Resin Type | Linkage | Cleavage Product |

| Merrifield Resin | Chloromethylpolystyrene | C-terminal acid |

| PAM Resin | Phenylacetamidomethyl | C-terminal acid (more stable to TFA than Merrifield)[6] |

| BHA Resin | Benzhydrylamine | C-terminal amide |

| MBHA Resin | Methylbenzhydrylamine | C-terminal amide |

Protecting Groups

The Boc group is used for temporary protection of the α-amino group, while more acid-stable groups, typically benzyl-based, are used for side-chain protection.[4]

| Amino Acid | Side-Chain Protecting Group |

| Arginine (Arg) | Nitro (NO2), Tosyl (Tos)[7] |

| Aspartic Acid (Asp) | Benzyl ester (OBzl) |

| Cysteine (Cys) | 4-methylbenzyl (Meb), Acetamidomethyl (Acm) |

| Glutamic Acid (Glu) | Benzyl ester (OBzl) |

| Histidine (His) | Benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), Tosyl (Tos)[7] |

| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Serine (Ser) | Benzyl ether (Bzl)[7] |

| Threonine (Thr) | Benzyl ether (Bzl)[7] |

| Tryptophan (Trp) | Formyl (For) |

| Tyrosine (Tyr) | 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl), Bromobenzyloxycarbonyl (Br-Z) |

Reagents for Synthesis Cycle and Cleavage

| Step | Reagent | Typical Concentration/Conditions |

| Resin Swelling | Dichloromethane (DCM) | 30-60 minutes at room temperature[5] |

| Nα-Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 25-50% solution[4] |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% solution |

| Coupling | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | 2-4 equivalents of amino acid and coupling agent[5] |

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | 0°C for 1-2 hours[1] |

| Scavengers | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT) | Used during HF cleavage to trap reactive carbocations[4][5] |

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites.[5]

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

-

After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin-bound peptide with DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[8]

-

Add fresh deprotection solution and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[8]

Neutralization

The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine before coupling.

-

Add a 5-10% solution of DIEA in DCM to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 minutes.[5]

-

Drain the neutralization solution.[5]

-

Repeat the neutralization step to ensure complete conversion to the free amine.

-

Wash the resin with DCM to remove excess DIEA.

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine.

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.[5]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[5]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[5]

-

The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.

-

Wash the final peptide-resin with DCM and dry it under vacuum.[5]

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.[1]

-

Cool the reaction vessel to -5 to 0°C.[1]

-

Add scavengers (e.g., anisole) to the vessel to prevent side reactions.

-

Condense anhydrous HF into the reaction vessel.[1]

-

Stir the mixture at 0°C for 1-2 hours.[1]

-

Evaporate the HF under a vacuum.[1]

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Visualizing the Boc-SPPS Workflow and Chemistry

To further elucidate the processes involved in Boc-SPPS, the following diagrams illustrate the key workflows and chemical mechanisms.

References

The Versatile Scaffold: A Technical Guide to 4-Aminobenzoic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoic acid (PABA), a simple aromatic molecule, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have given rise to a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the applications of PABA derivatives, focusing on their roles as antimicrobial, anti-inflammatory, and anticancer agents. We delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the PABA core structure.

Introduction: The Enduring Legacy of a Simple Molecule

Para-aminobenzoic acid is a non-essential nutrient for humans but is a vital intermediate in the folic acid synthesis pathway of many bacteria.[1][2] This metabolic difference has been historically exploited in the development of sulfonamide antibiotics, the first class of synthetic antimicrobial agents.[3] The structural simplicity and synthetic tractability of the PABA molecule, featuring a reactive carboxylic acid and an amino group on a benzene ring, have made it an attractive starting point for the development of a multitude of drugs.[4] Beyond its foundational role in antimicrobial therapy, chemical modifications of the PABA scaffold have yielded potent anti-inflammatory and anticancer agents, demonstrating its broad therapeutic potential.[5][6]

Antimicrobial Applications: Targeting Bacterial Folate Synthesis

The primary mechanism by which PABA derivatives exert their antimicrobial effects is through the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[7][8] Bacteria rely on this pathway to produce tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and certain amino acids.[9] Humans, in contrast, obtain folate from their diet, making the bacterial folate pathway an excellent target for selective toxicity.[7]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfonamides, which are structural analogs of PABA, compete with the natural substrate for the active site of DHPS.[3] This binding prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroate and, consequently, folic acid.[9] This leads to the cessation of bacterial growth and replication.[10]

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Quantitative Data: Antimicrobial Activity of PABA Derivatives

The following table summarizes the in vitro antimicrobial activity of various 4-aminobenzoic acid derivatives against different microbial strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that will inhibit the visible growth of a microorganism.

| Compound ID | Derivative Type | Target Microorganism | MIC (µM) | Reference |

| 1 | Schiff Base | Staphylococcus aureus (MRSA) | 15.62 | [11][12] |

| 2 | Schiff Base | Mycobacteria | ≥ 62.5 | [11][12] |

| 3 | Schiff Base | Fungi | ≥ 7.81 | [11][12] |

| 4a | Isatin-PABA Hybrid | Staphylococcus aureus | 0.09 (mmol/L) | [2] |

| 4b | Isatin-PABA Hybrid | Bacillus subtilis | 0.09 (mmol/L) | [2] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is a standard procedure for evaluating the antimicrobial activity of test compounds.[4][13][14]

Materials:

-

Muller-Hinton agar (MHA) plates

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compounds (PABA derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic, e.g., ciprofloxacin)

-

Negative control (solvent alone)

-

Sterile cork borer or pipette tip

-

Micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the bacterial inoculum over the entire surface of the MHA plates using a sterile swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Applications: Modulation of the Arachidonic Acid Cascade

Certain derivatives of 4-aminobenzoic acid have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16][17]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[15] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 can lead to gastrointestinal side effects.[15]

Caption: Inhibition of the arachidonic acid cascade by PABA-based NSAIDs.

Quantitative Data: Anti-inflammatory Activity of PABA Derivatives

The following table presents the in vitro inhibitory activity of a PABA derivative against COX enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 (nM) | Reference |

| Amfenac | COX-1 | 250 | [15] |

| Amfenac | COX-2 | 150 | [15] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[15][18][19]

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compounds (PABA derivatives)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, heme, and test compounds in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.

-

Inhibitor Addition: Add the test compounds at various concentrations to the designated wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Colorimetric Detection: Add the colorimetric probe (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change.

-

Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Anticancer Applications: Targeting Key Signaling Pathways

The PABA scaffold has also been successfully utilized to develop potent anticancer agents that target critical signaling pathways involved in cancer cell proliferation and survival. One notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[17][18]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][20] These pathways ultimately lead to cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. PABA derivatives have been designed to act as EGFR tyrosine kinase inhibitors, blocking the phosphorylation of the receptor and thereby inhibiting downstream signaling.[18][21]

Caption: Inhibition of the EGFR signaling pathway by a PABA-based tyrosine kinase inhibitor.

Quantitative Data: Anticancer Activity of PABA Derivatives

The following table shows the in vitro cytotoxic and EGFR kinase inhibitory activities of a 4-amino-3-chloro benzoate ester derivative compared to the established EGFR inhibitor, Erlotinib.

| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | EGFR Tyrosine Kinase IC50 (µM) | Reference |

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 | [17] |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][11][21][22]

Materials:

-

Cancer cell lines (e.g., A549, HepG2, HCT-116)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compounds (PABA derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Approved Drugs and Clinical Candidates

The versatility of the 4-aminobenzoic acid scaffold is underscored by its presence in several FDA-approved drugs for various indications.

-

Benzocaine: A local anesthetic synthesized via the Fischer esterification of PABA with ethanol.[12][23][24] It is commonly used in topical preparations to relieve pain and itching.

-

Procaine: Another local anesthetic, synthesized from PABA, with a slightly more complex structure than benzocaine.[25][26][27][28] It was one of the first synthetic local anesthetics to be widely used.

-

Balsalazide: An anti-inflammatory drug used in the treatment of inflammatory bowel disease.[29] It is a prodrug that is cleaved in the colon to release mesalamine (5-aminosalicylic acid), the active therapeutic agent, and 4-aminobenzoyl-β-alanine.

Conclusion and Future Perspectives

Derivatives of 4-aminobenzoic acid have a rich history in medicinal chemistry and continue to be a source of new therapeutic agents. From the foundational sulfonamide antibiotics to modern targeted cancer therapies, the PABA scaffold has demonstrated remarkable adaptability. The ease of chemical modification of its functional groups allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Future research in this area is likely to focus on the development of novel PABA derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic targets for PABA-based compounds and the use of computational drug design to guide the synthesis of next-generation derivatives will undoubtedly lead to the discovery of new and effective medicines. The enduring legacy of 4-aminobenzoic acid in drug discovery serves as a testament to the power of simple, versatile chemical scaffolds in addressing complex medical challenges.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hereditybio.in [hereditybio.in]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 11. atcc.org [atcc.org]

- 12. youtube.com [youtube.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. botanyjournals.com [botanyjournals.com]

- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 17. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of benzocaine | PDF [slideshare.net]

- 25. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Page loading... [wap.guidechem.com]

- 27. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. scribd.com [scribd.com]

- 29. newdrugapprovals.org [newdrugapprovals.org]

The Strategic Role of 4-Aminobenzoic Acid in Enzyme Inhibitor Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a versatile bifunctional molecule, serves as a pivotal scaffold in the design and synthesis of a diverse array of enzyme inhibitors. Its unique structure, featuring a carboxylic acid and an amino group on a benzene ring, allows for facile chemical modifications, making it an ideal starting point for developing targeted therapeutics. The tert-butyloxycarbonyl (Boc) protected form, Boc-4-aminobenzoic acid, is a key intermediate in these synthetic endeavors. The Boc group provides a robust protecting strategy for the amino functionality, enabling selective reactions at the carboxylic acid group and preventing self-polymerization. This technical guide delves into the application of Boc-4-aminobenzoic acid as a foundational building block in the development of potent and selective enzyme inhibitors, with a focus on cholinesterases, fatty acid amide hydrolase (FAAH), and dihydrofolate reductase (DHFR).

The Versatility of the 4-Aminobenzoic Acid Scaffold

The 4-aminobenzoic acid core offers several advantages in drug design. The aromatic ring provides a rigid framework for the attachment of various pharmacophoric groups. The amino and carboxylic acid moieties can be readily derivatized to form amides, esters, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability has been exploited to create inhibitors for a range of enzyme classes, demonstrating the broad utility of this scaffold in medicinal chemistry.

I. Cholinesterase Inhibitors

Derivatives of 4-aminobenzoic acid have shown significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

Quantitative Data on Cholinesterase Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Derivative 1 | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | [1] |

| Derivative 2 | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | [1] |

| Derivative 3 | Acetylcholinesterase (AChE) | 0.12 ± 0.03 | [2] |

| Derivative 4 | Butyrylcholinesterase (BChE) | 0.13 ± 1.75 | [2] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for determining AChE activity and inhibition.[3][4]

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 180 µL of phosphate buffer + 20 µL of DTNB.

-

Control (100% activity): 160 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution.

-

Test Sample: 140 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution + 20 µL of test compound solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic signaling pathway and the action of PABA-derived inhibitors.

II. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibitors of FAAH are being investigated for their potential as analgesic, anti-inflammatory, and anxiolytic agents. 4-Aminobenzohydrazide derivatives, synthesized from 4-aminobenzoic acid, have emerged as potent FAAH inhibitors.

Quantitative Data on FAAH Inhibition

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Compound 12 | Fatty Acid Amide Hydrolase (FAAH) | 1.62 |

Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol describes a common method for measuring FAAH activity and inhibition using a fluorogenic substrate.[5][6][7][8]

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) - fluorogenic substrate

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in FAAH assay buffer.

-

Prepare a working solution of FAAH enzyme in the assay buffer.

-

Prepare a working solution of AAMCA substrate in the assay buffer.

-

-

Assay Plate Setup (in a 96-well black plate):

-

Blank (no enzyme): 50 µL of assay buffer.

-

Control (100% activity): 25 µL of assay buffer + 25 µL of FAAH enzyme solution.

-

Test Sample: 25 µL of test compound solution + 25 µL of FAAH enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the AAMCA substrate solution to all wells.

-

Measurement: Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow: FAAH Inhibition Assay

General workflow for a fluorometric FAAH inhibition assay.

III. Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for nucleotide synthesis. DHFR inhibitors are used as anticancer and antimicrobial agents. Pyrimidine derivatives incorporating a 4-aminobenzoic acid moiety have been investigated as DHFR inhibitors.[9][10]

Quantitative Data on DHFR Inhibition

| Compound ID | Target Organism | IC50 (µg/mL) | Reference |

| 3f | Plasmodium falciparum (3D7, chloroquine-sensitive) | 5.26 | [9] |

| 3f | Plasmodium falciparum (Dd2, chloroquine-resistant) | 4.71 | [9] |

Signaling Pathway: Folate Biosynthesis

Simplified folate biosynthesis pathway and the target of PABA-derived DHFR inhibitors.

Conclusion

Boc-4-aminobenzoic acid stands out as a critical starting material in the synthesis of a wide range of enzyme inhibitors. Its protected amino group allows for precise chemical modifications, leading to the development of potent and selective inhibitors for enzymes such as cholinesterases, fatty acid amide hydrolase, and dihydrofolate reductase. The versatility of the resulting 4-aminobenzoic acid scaffold continues to make it a valuable component in the drug discovery and development pipeline. Further exploration of this privileged structure is likely to yield novel therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Crafting Rigidity: A Technical Guide to Utilizing Boc-4-Abz-OH for Constrained Peptide Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and advanced biomaterials, the conformational control of peptide chains is paramount. Rigid linkers, in particular, offer the ability to pre-organize peptide structures, enhance receptor binding affinity, and improve metabolic stability. This technical guide provides an in-depth exploration of Boc-4-aminobenzoyl-OH (Boc-4-Abz-OH) as a key building block for the creation of rigid peptide linkers. We will delve into the synthetic protocols, quantitative data supporting its rigidifying effect, and the biological context in which such linkers are advantageous.

Introduction: The Role of Rigidity in Peptide Design

Peptide linkers are sequences of amino acids that connect two or more molecular entities, such as peptide-drug conjugates, fusion proteins, or cyclic peptides.[1] While flexible linkers, often composed of glycine and serine residues, provide spatial separation and freedom of movement, rigid linkers introduce conformational constraints.[1] The incorporation of aromatic amino acids or other structures that limit bond rotation can decrease the flexibility of the conjugate and maintain a stable positioning of the connected molecules.[2] This rigidity can be crucial for applications requiring precise spatial arrangements, such as in the design of antagonists that mimic receptor-binding loops.[2]

This compound, a derivative of 4-aminobenzoic acid, is a valuable tool for introducing rigidity into a peptide backbone. Its aromatic ring structure restricts the rotational freedom of the peptide chain, thereby inducing a more defined and predictable conformation.

Experimental Protocols: Synthesis of Peptides Incorporating this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol, with the understanding that specific reaction times and reagents may be optimized based on the specific sequence and scale of the synthesis.

Materials and Reagents

| Reagent | Purpose |

| This compound | Building block for rigid linker |

| Boc-protected amino acids | Standard amino acid building blocks |

| Solid Support Resin (e.g., Merrifield, PAM) | Insoluble matrix for peptide synthesis[3] |

| Dichloromethane (DCM) | Solvent for resin swelling and washing |

| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing |

| Trifluoroacetic acid (TFA) | Reagent for Boc-deprotection[4] |

| Diisopropylethylamine (DIEA) | Base for neutralization |

| Coupling Reagents (e.g., HBTU, HATU, DIC/HOBt) | Activate carboxyl groups for peptide bond formation |

| Cleavage Cocktail (e.g., HF/anisole) | Cleaves the peptide from the resin and removes side-chain protecting groups |

| Diethyl ether | For precipitation of the crude peptide |

Boc-SPPS Workflow for Incorporating this compound

The following diagram outlines the general workflow for Boc-SPPS, which is applicable for the incorporation of this compound.

Detailed Methodologies

1. Resin Preparation and First Amino Acid Coupling:

-

Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in DCM.

-

Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

2. Iterative Elongation Cycle:

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc protecting group.[4] Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resulting N-terminal ammonium salt with a solution of 5-10% DIEA in DMF or DCM. Wash the resin with DMF.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) in DMF in the presence of DIEA.

-

Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

-

-

Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

3. Subsequent Amino Acid Couplings:

-

Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the desired sequence.

4. Cleavage and Final Deprotection:

-

Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the dried resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

5. Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Data Presentation: Evidence for Conformational Rigidity

The incorporation of the 4-aminobenzoyl moiety is expected to significantly reduce the conformational flexibility of a peptide linker. This can be quantified through a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[5] Key parameters that can provide evidence for a rigid conformation include:

-

Nuclear Overhauser Effect (NOE) data: The presence of specific long-range NOEs (through-space correlations between protons that are far apart in the primary sequence) can indicate a folded or constrained conformation.

-

Coupling Constants (J-values): The magnitude of three-bond coupling constants (e.g., ³J_HNHα) is related to the dihedral angle (φ) of the peptide backbone via the Karplus equation. A narrow range of observed J-values for residues within the linker suggests a restricted range of motion.

-

Temperature Coefficients of Amide Protons: Amide protons involved in stable intramolecular hydrogen bonds exhibit smaller changes in their chemical shift with temperature compared to solvent-exposed protons.